molecular formula C20H15ClN4OS B5484470 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone

2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone

Cat. No.: B5484470
M. Wt: 394.9 g/mol
InChI Key: PEHAFJRXLJXBLE-UHFFFAOYSA-N
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Description

The compound “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone” is a derivative of 1,2,4-triazine . The 1,2,4-triazine derivatives are six-membered heterocyclic compounds with three nitrogen atoms in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which include the compound , has been reported in various studies . For instance, a new ligand 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H19N5OS2 . It has an average mass of 481.592 Da and a monoisotopic mass of 481.103088 Da .

Future Directions

The future directions for research on “2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine and other fields. Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , these compounds may have significant potential for future research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-2-11-25-16-6-4-3-5-15(16)18-19(25)22-20(24-23-18)27-12-17(26)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHAFJRXLJXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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